molecular formula C13H9ClFNO3 B3024649 1-(2-Chloro-6-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid CAS No. 339008-79-6

1-(2-Chloro-6-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid

Cat. No. B3024649
CAS RN: 339008-79-6
M. Wt: 281.66 g/mol
InChI Key: LCAXQPJGSCIVJV-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of 2-Chloro-6-fluorobenzyl chloride and 2-Chloro-6-fluorobenzoic acid . These are organic compounds that contain chlorine, fluorine, and benzyl groups .

Scientific Research Applications

Insecticidal Activity

The compound demonstrates insecticidal properties, making it relevant for pest control. Specifically, N-(2-chloro-6-fluorobenzyl)chitosan , a derivative, has been effective against larvae. It caused 100% mortality in larvae, with an estimated LC50 (lethal concentration for 50% mortality) of 0.32 g/kg . This suggests its potential use in agriculture and vector control.

Chitosan Derivatives and Plant Protection

As part of the chitosan family, 1-(2-Chloro-6-fluorobenzyl)piperidine derivatives have been studied for plant protection. For instance, O-(decanoyl)chitosan, another derivative, significantly inhibits larvae growth compared to chitosan alone, with 64% growth inhibition after 5 days of feeding . These findings highlight its role in sustainable agriculture.

properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-2-oxopyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFNO3/c14-10-4-1-5-11(15)9(10)7-16-6-2-3-8(12(16)17)13(18)19/h1-6H,7H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCAXQPJGSCIVJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=CC=C(C2=O)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chloro-6-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid
Reactant of Route 2
1-(2-Chloro-6-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(2-Chloro-6-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid
Reactant of Route 4
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1-(2-Chloro-6-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(2-Chloro-6-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(2-Chloro-6-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid

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